Welcome to the BenchChem Online Store!
molecular formula C8H12N2O2S B1366354 Ethyl 3-(2-amino-1,3-thiazol-4-yl)propanoate

Ethyl 3-(2-amino-1,3-thiazol-4-yl)propanoate

Cat. No. B1366354
M. Wt: 200.26 g/mol
InChI Key: HGNVJXZPBVJKJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07618961B2

Procedure details

Thiourea (4.86 g, 64 mmol) was dissolved in ethanol (60 mL) at 60° C. Methyl levulinate (4.16 g, 32 mmol) and iodine (8.11 g, 32 mmol) were added and the temperature was elevated to reflux. The mixture was stirred for 6 h and the solvent was evaporated. Ethyl acetate, water and sodium bicarbonate solution was added and mixture was extracted. The organic phase was dried (sodium sulphate), filtered and the solvent was evaporated giving 6 g crude product. The crude was flash cromatographed on SiO2 eluting with 5% methanol in DCM giving ethyl 3-(2-amino-1,3-thiazol-4-yl)propanoate (1.33 g, 7.14 mmol, 11%). This material (1.23 g, 6.14 mmol) was sulphonylated with 3-chloro-2-methylbenzenesulphonyl chloride (1.79 g, 7.98 mmol) in pyridine (5 mL) according to METHOD A giving 1.91 g (80%) of the title product: MS (Ionspray, [M+H]+) m/z 388. Anal. Calcd. (found) for C15H17ClN2O4S2: C, 46.3 (46.3)%; H, 4.4 (4.5)%; N, 7.2 (7.0)%.
Quantity
4.86 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
4.16 g
Type
reactant
Reaction Step Two
Quantity
8.11 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]([NH2:4])=[S:3].[C:5]([O:12][CH3:13])(=[O:11])[CH2:6][CH2:7][C:8]([CH3:10])=O.II.[CH3:16]O>C(O)C.C(Cl)Cl>[NH2:1][C:2]1[S:3][CH:10]=[C:8]([CH2:7][CH2:6][C:5]([O:12][CH2:13][CH3:16])=[O:11])[N:4]=1

Inputs

Step One
Name
Quantity
4.86 g
Type
reactant
Smiles
NC(=S)N
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
4.16 g
Type
reactant
Smiles
C(CCC(=O)C)(=O)OC
Name
Quantity
8.11 g
Type
reactant
Smiles
II
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 6 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
ADDITION
Type
ADDITION
Details
Ethyl acetate, water and sodium bicarbonate solution was added
EXTRACTION
Type
EXTRACTION
Details
mixture was extracted
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried (sodium sulphate)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
giving 6 g crude product

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
NC=1SC=C(N1)CCC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 7.14 mmol
AMOUNT: MASS 1.33 g
YIELD: PERCENTYIELD 11%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.